molecular formula C17H13F3N4OS B11111799 3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone

3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone

Cat. No.: B11111799
M. Wt: 378.4 g/mol
InChI Key: HLHDDLMSVRNECC-LSHDLFTRSA-N
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Description

3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone is a complex organic compound that combines the structural features of 3-methoxybenzaldehyde and a thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone typically involves the condensation of 3-methoxybenzaldehyde with a thiazole derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone include:

  • 3-Methoxybenzaldehyde
  • 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone
  • Other benzaldehyde derivatives
  • Other thiazole derivatives

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical and biological properties not found in its individual components or other similar compounds .

Properties

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13F3N4OS/c1-25-12-6-4-5-11(9-12)10-22-24-16-23-15(17(18,19)20)14(26-16)13-7-2-3-8-21-13/h2-10H,1H3,(H,23,24)/b22-10+

InChI Key

HLHDDLMSVRNECC-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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